4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline
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Overview
Description
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted aniline ring and a pyrrolidine moiety linked through a carbonyl group
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biochemical pathways
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that primary and secondary alcohols can alter the steric environment differently, thus inducing different enantioselectivity .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division . Additionally, it can induce apoptosis in certain cell types, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, ultimately affecting cellular processes. For instance, the compound may inhibit the activity of enzymes involved in DNA replication, thereby preventing cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of cellular processes, which may have therapeutic implications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can exert its effects on gene expression and DNA replication .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline typically involves the reaction of 4-chloroaniline with pyrrolidine and a carbonylating agent. One common method is the acylation of 4-chloroaniline with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-azido-2-(pyrrolidin-1-ylcarbonyl)aniline or 4-thiocyanato-2-(pyrrolidin-1-ylcarbonyl)aniline.
Oxidation: Formation of 4-chloro-2-(pyrrolidin-1-ylcarbonyl)nitrobenzene.
Reduction: Formation of 4-chloro-2-(pyrrolidin-1-ylcarbonyl)benzyl alcohol.
Scientific Research Applications
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(pyrrolidin-1-ylcarbonyl)aniline: Similar structure with a bromo substituent instead of chloro.
4-Methyl-2-(pyrrolidin-1-ylcarbonyl)aniline: Similar structure with a methyl substituent instead of chloro.
4-Nitro-2-(pyrrolidin-1-ylcarbonyl)aniline: Similar structure with a nitro substituent instead of chloro.
Uniqueness
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological targets. The chloro group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the compound’s bioactivity and stability.
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNFUAUURHFKJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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